3beta,5alpha,6beta-Trihydroxycholestane natural occurrence in marine sponges
3beta,5alpha,6beta-Trihydroxycholestane natural occurrence in marine sponges
An In-Depth Technical Guide to the Natural Occurrence, Isolation, and Bioactivity of 3β,5α,6β-Trihydroxycholestane and Related Polyhydroxylated Sterols from Marine Sponges
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Marine Sponge Sterols
Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved a sophisticated chemical arsenal to defend against predation, microbial infection, and environmental stress.[1] This has made them a prolific source of novel secondary metabolites, with thousands of unique compounds discovered to date.[1][2] Among these, polyhydroxylated sterols (PHS) and their parent stanols represent a class of molecules with significant, yet underexplored, therapeutic potential. These compounds are characterized by a cholestane or ergostane skeleton adorned with multiple hydroxyl groups, leading to a rich diversity of structures and biological activities.[3]
This guide focuses on the 3β,5α,6β-trihydroxycholestane core, a key structural motif found in a subset of these marine natural products. While the exact compound, 5α-cholestane-3β,5,6β-triol, has been documented in marine gorgonians, sterols possessing this precise trihydroxylated nucleus have also been successfully isolated from several Mediterranean sponge species, including Hippospongia communis, Spongia officinalis, and Ircinia variabilis.[4][5] Understanding the natural occurrence, isolation, and bioactivity of this class of compounds is critical for harnessing their potential in drug discovery and development, particularly in the fields of oncology and cardiovascular disease research.
Section 1: Biosynthesis and Chemosystematics: The Origin of Structural Diversity
The remarkable diversity of sterols in marine sponges is a direct result of their unique biological context. Unlike many other organisms, the sterol profile of a sponge is a complex mosaic derived from three primary sources: de novo biosynthesis, dietary intake, and modification of exogenous sterols by the sponge or its associated microorganisms.
Sponges possess the fundamental genetic machinery for sterol biosynthesis, starting from squalene.[6] However, feeding experiments have shown that many sponges can only perform partial synthesis and rely heavily on acquiring sterols from their diet, which consists of phytoplankton, bacteria, and dissolved organic matter.[6] This dietary intake provides a wide array of precursor molecules that the sponge can then modify through enzymatic processes like hydroxylation, demethylation, and side-chain alkylation, leading to the formation of unconventional sterols not typically found elsewhere in nature. It is this metabolic plasticity that likely gives rise to compounds like 3β,5α,6β-trihydroxycholestane. The presence of a saturated 5α-cholestane ring system, as opposed to a more common Δ⁵-sterol, suggests extensive biosynthetic processing, likely involving epoxidation of a Δ⁵-double bond followed by enzymatic ring-opening to yield the 5α-hydroxy, 6β-hydroxy arrangement.
Caption: Simplified overview of sterol origins in marine sponges.
Section 2: A Self-Validating Protocol for Isolation and Purification
The isolation of polar metabolites like polyhydroxylated sterols from a complex lipid-rich matrix requires a systematic and robust workflow. The protocol described below is a composite methodology derived from established practices for sterol extraction from sponge tissues.[4] Its self-validating nature comes from the sequential chromatographic steps, where each stage purifies the target compounds based on different chemical properties (polarity, size, hydrophobicity), with analytical checks (e.g., TLC, HPLC) ensuring enrichment at each step.
Experimental Protocol: Isolation of Polyhydroxylated Sterols
Step 1: Extraction
-
Obtain fresh or freshly frozen sponge tissue. Lyophilize (freeze-dry) the tissue to remove water, which improves extraction efficiency.
-
Grind the lyophilized tissue into a fine powder.
-
Perform exhaustive extraction by soaking the powder in a 2:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature with stirring. Repeat this process three times to ensure complete extraction of lipids.
-
Combine the organic extracts and partition against water to remove highly polar impurities like salts. The crude lipid extract will be in the lower chloroform layer.
-
Evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.
Step 2: Initial Fractionation via Medium Pressure Liquid Chromatography (MPLC)
-
Subject the crude extract to MPLC on a silica gel column. This is a critical step for separating compound classes based on polarity.
-
Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent like isohexane and gradually increasing polarity by adding ethyl acetate (EtOAc).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a ceric sulfate solution and heating to visualize the sterols. Polyhydroxylated sterols are relatively polar and will typically elute in the mid-to-high polarity fractions (e.g., 50-100% EtOAc in isohexane).
Step 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
Pool the fractions containing the target compounds as identified by TLC.
-
Further purify these pooled fractions using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use an isocratic or shallow gradient elution system, typically with a mobile phase like 95:5 MeOH:H₂O.
-
Monitor the elution profile with a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as sterols lack a strong UV chromophore.
-
Collect the peaks corresponding to the purified sterols. Multiple rounds of HPLC under different conditions may be necessary to resolve closely related isomers.
Caption: Experimental workflow for isolating polyhydroxylated sterols.
Section 3: Structural Elucidation: Defining Stereochemistry
Confirming the precise structure of an isolated polyhydroxylated sterol, including its absolute stereochemistry, is paramount. This is achieved through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula, which is the first piece of the structural puzzle. The fragmentation pattern can also offer clues about the sterol side chain and the loss of water molecules from the hydroxylated core.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: These 1D experiments identify the number and types of protons and carbons in the molecule, confirming its classification as a sterol.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the carbon skeleton. COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the different fragments of the molecule.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) is the key to determining the relative stereochemistry. This experiment identifies protons that are close to each other in space, even if they are not directly bonded. For the 3β,5α,6β-trihydroxycholestane core, key NOE correlations would be expected between the axial protons, which confirms their relative orientations on the steroid rings.
-
Section 4: Documented Occurrence and Biological Activity
While a vast number of sterols have been isolated from sponges, the 3β,5α,6β-trihydroxy core is a relatively specialized structural feature. Its presence has been confirmed in several sponge species, often alongside other polyhydroxylated analogues.
| Sponge Species | Order/Family | Location | Isolated Sterol Class | Reference |
| Hippospongia communis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Spongia officinalis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Ircinia variabilis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Callyspongia fibrosa | Haplosclerida | Indian Ocean | 3β,5α,6β-Trihydroxy-24S-methyl-sterol | [6] |
Biological Activity Profile
The therapeutic potential of 3β,5α,6β-trihydroxycholestane (referred to as Triol in some studies) and related compounds stems from their ability to modulate fundamental cellular processes.
1. Cytotoxicity and Anti-Cancer Potential: Many polyhydroxylated sterols isolated from sponges exhibit cytotoxic activity against various cancer cell lines.[7][8] This activity is often a cornerstone of bioprospecting efforts involving marine sponges. While specific IC₅₀ values for 3β,5α,6β-trihydroxycholestane from sponges are not extensively reported in initial screens, the general class of PHS is a known source of cytotoxic agents. This bioactivity is often attributed to the induction of apoptosis and disruption of mitochondrial function.[9]
2. Pro-Calcification Effects in Vascular Cells: Perhaps the most well-documented and intriguing activity of 3β,5α,6β-trihydroxycholestane is its role in vascular biology. As an oxysterol, it has been shown to promote the calcification of vascular smooth muscle cells (VSMCs) in vitro.[10] This process is a hallmark of atherosclerosis. The mechanism involves the generation of reactive oxygen species (ROS), which leads to increased activity of alkaline phosphatase (ALP), an enzyme critical for mineralization, and induces apoptosis.[10] Apoptotic bodies released from dying cells can then act as nucleation sites for calcium phosphate deposition.
3. Endothelial Barrier Dysfunction: Further implicating this molecule in vascular pathology, studies have shown that 3β,5α,6β-trihydroxycholestane can decrease the barrier function of cultured endothelial cell monolayers. This disruption of the vascular endothelium is a critical initiating event in the development of atherosclerotic plaques.
4. Mitochondrial Dysfunction: The generation of ROS by 3β,5α,6β-trihydroxycholestane has been shown to directly impact mitochondrial health. It can induce the opening of the mitochondrial permeability transition pore, decrease the mitochondrial membrane potential, and cause the release of cytochrome c, a key step in initiating the apoptotic cascade.
Caption: Pro-calcification mechanism of 3β,5α,6β-trihydroxycholestane.
Section 5: Implications for Drug Discovery and Development
The dual bioactivity profile of 3β,5α,6β-trihydroxycholestane and its analogues presents both opportunities and challenges for drug development.
-
As a Research Tool: Its potent pro-calcification and pro-apoptotic activities make it an invaluable pharmacological tool for studying the molecular mechanisms of atherosclerosis and other diseases involving mitochondrial dysfunction. Researchers can use this compound to induce disease states in cellular models, facilitating the screening of potential therapeutic inhibitors.
-
As a Therapeutic Target: While the parent compound itself may be too cytotoxic or pro-atherogenic for direct therapeutic use, its structure provides a valuable scaffold. Medicinal chemists can synthesize analogues to separate the cytotoxic effects from the vascular effects. For example, modifications could be designed to enhance cytotoxicity against cancer cells while minimizing activity in VSMCs, potentially leading to new anti-cancer drug candidates.
-
Challenges and Future Directions: A major hurdle for the development of sponge-derived natural products is the issue of supply. Harvesting sponges from the wild is not sustainable. Future efforts must focus on total synthesis, semi-synthetic derivatization of more abundant sterol precursors, or biotechnological production through sponge cell culture or heterologous expression of the relevant biosynthetic genes in microbial hosts.
References
-
(Semantic Scholar)
-
(ResearchGate)
-
(ResearchGate)
-
(PubChem)
-
(PMC)
-
(MDPI)
-
(NIH)
-
(RSC Publishing)
-
(PubMed)
-
(PubMed)
-
(PMC)
-
(MDPI)
-
(ResearchGate)
-
(NIH)
-
(PMC)
-
(ResearchGate)
-
(PubChem)
-
(PubMed)
-
(PubMed)
-
(Semantic Scholar)
-
(MDPI)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
